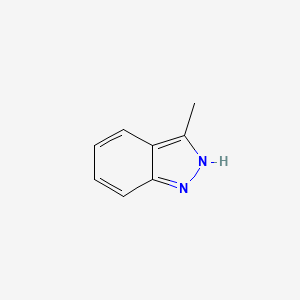

3-methyl-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPJXVQGMZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356243 | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-19-7, 3176-62-3 | |

| Record name | 3-Methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 3 Methyl 1h Indazole and Its Derivatives

Advanced Synthetic Approaches to the Indazole Scaffold

Modern synthetic chemistry has seen a surge in the development of sophisticated methods for constructing the indazole core. These approaches often rely on catalytic systems to achieve high levels of efficiency and control over the reaction, enabling the synthesis of a wide array of indazole derivatives. ingentaconnect.comresearchgate.net

Catalyst-Based Methods

Catalyst-based approaches have become a cornerstone of indazole synthesis, with transition metals playing a pivotal role. ingentaconnect.combenthamdirect.com These methods have provided new avenues for creating diverse indazole analogs, which are crucial for pharmaceutical and materials science research. researchgate.net The use of catalysts has not only enhanced the efficiency and selectivity of these reactions but has also allowed for the development of more sustainable and environmentally friendly processes. ingentaconnect.com

Transition metal catalysis stands out as a powerful tool for the construction of functionalized indazole derivatives. nih.gov Various metals, including palladium, copper, rhodium, and gold, have been successfully employed to catalyze the formation of the indazole ring system through different mechanistic pathways. researchgate.netnih.govchim.itmdpi.com These catalytic systems often enable C-H activation, C-N bond formation, and N-N bond formation, which are key steps in many indazole syntheses. nih.govmdpi.com

Palladium catalysts have been effectively used in the synthesis of 1H-indazoles from hydrazone precursors. One approach involves the intramolecular C-H amination of aminohydrazones, which can proceed without the need for a ligand. mdpi.com Another strategy utilizes the cyclization of o-haloaryl N-sulfonylhydrazones. While some methods require high catalyst loading, they provide access to protected indazoles. google.com More recent developments have focused on reducing catalyst loading and employing milder reaction conditions. mdpi.com For instance, the synthesis of 1-aryl-1H-indazoles has been achieved through the palladium-catalyzed intramolecular amination of aryl halides. samipubco.com Additionally, palladium catalysis has been instrumental in preparing natural products like Nigellidine. samipubco.com The reaction of 2-chlorophenylacetylenes with hydrazines under palladium catalysis offers a domino sequence involving regioselective coupling, hydroamination, and isomerization to yield 2H-indazoles. chim.it

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | mdpi.com |

| o-Haloaryl N-sulfonylhydrazones | Palladium catalyst | Tosyl-protected 1H-indazoles | google.com |

| Aryl halides | Palladium catalyst | 1-Aryl-1H-indazoles | samipubco.com |

| 2-Chlorophenylacetylenes | Palladium catalyst | 2H-Indazoles | chim.it |

Copper catalysis has emerged as a versatile and cost-effective alternative for indazole synthesis. Copper-mediated methods often involve intramolecular C-N or N-N bond formation. mdpi.comresearchgate.net One notable strategy is the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones, which can be performed at lower temperatures compared to some palladium-catalyzed methods. mdpi.comresearchgate.net This approach benefits from the isomerization of the C=N double bond in hydrazones, a process that can be catalyzed by copper. researchgate.net

Copper(I) iodide (CuI) has been used to catalyze the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. researchgate.net This one-pot synthesis is advantageous due to the ready availability of starting materials and straightforward product separation. researchgate.net Furthermore, copper(II) acetate (B1210297) (Cu(OAc)₂) has been employed to mediate N-N bond formation from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. mdpi.com Copper powder has also been shown to be an effective catalyst for the C-N bond formation in the cyclization of arylhydrazones of 2-bromobenzaldehydes. researchgate.net

A concise and improved route to a fluorinated indazole intermediate was developed using a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone. acs.org This method, optimized through high-throughput screening and statistical modeling, overcame challenges such as poor reactivity and thermal hazards. acs.org Additionally, copper-catalyzed hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. acs.org

Table 2: Examples of Copper-Catalyzed Indazole Synthesis

| Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles | mdpi.comresearchgate.net |

| 2-Bromobenzaldehydes, primary amines, NaN₃ | CuI | 2H-Indazoles | researchgate.net |

| o-Aminobenzonitriles | Cu(OAc)₂ | 1H-Indazoles | mdpi.com |

| Arylhydrazones of 2-bromobenzaldehydes | Copper powder | 1-Aryl-1H-indazoles | researchgate.net |

| Hydrazone of a fluorinated compound | Copper catalyst | Fluorinated indazole | acs.org |

The combination of rhodium and copper catalysts has enabled powerful methods for indazole synthesis through sequential C-H activation and bond formation. nih.govmdpi.com In 2016, a method was developed for the synthesis of 1H-indazoles through a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov This reaction demonstrates good functional group tolerance. nih.gov

Another approach involves the Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation for the synthesis of substituted 1H-indazoles. nih.govmdpi.com This process uses molecular oxygen as the oxidant and proceeds under mild conditions. nih.gov Rhodium(III) catalysis has also been utilized in the C-H functionalization and cyclization of azobenzenes with alkenes, with Cu(OAc)₂ acting as an oxidant. nih.gov Furthermore, the synthesis of 3-acyl-(2H)-indazoles can be achieved via an Rh(III)/Cu(II)-catalyzed [4 + 1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides. nih.govmdpi.com

In some protocols, rhodium and copper catalysts are used in conjunction with silver salts. For instance, the synthesis of substituted 1H-indazoles was achieved using [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆ as catalysts. nih.gov This highlights the synergistic effects that can be achieved by combining different transition metals.

Table 3: Examples of Rhodium and Copper Catalyzed Indazole Synthesis

| Starting Materials | Catalysts/Reagents | Product Type | Reference |

|---|---|---|---|

| Ethyl benzimidates and nitrosobenzenes | Rh(III)/Cu(II) | 1H-Indazoles | nih.gov |

| N-H-Imidates | [CpRhCl₂]₂, Cu(OAc)₂, AgSbF₆, O₂ | Substituted 1H-indazoles | nih.gov |

| Azobenzenes and alkenes | [CpRhCl₂]₂, Cu(OAc)₂ | Indazoles | nih.gov |

| Azobenzenes and α-carbonyl sulfoxonium ylides | Rh(III)/Cu(II) | 3-Acyl-(2H)-indazoles | nih.govmdpi.com |

Gold catalysis has been explored for the synthesis of various heterocyclic compounds, including those with an indazole core. researchgate.netsci-hub.se Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown catalytic activity in reactions such as the hydration of alkynes, which can be a step in certain synthetic routes to indazole derivatives. researchgate.netnih.gov For instance, a gold(I) NHC complex with an indazolin-3-ylidene ligand has been synthesized and characterized. researchgate.net The synthesis of an indazole/indazolium phosphine (B1218219) ligand scaffold and its application in gold(I) catalysis for reactions like propargyl amide cyclization and enyne cyclization has also been reported. nih.gov While direct gold-catalyzed synthesis of the indazole ring is less common, gold catalysts are effective in transformations of functional groups on pre-existing indazole scaffolds. nih.govacs.org

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful and sustainable tool in organic synthesis. beilstein-journals.orgaablocks.com This approach can be used to generate reactive intermediates under mild conditions. beilstein-journals.org In the context of indazole synthesis, photoredox catalysis has been applied to the heterodifunctionalization of alkynylazobenzenes to produce 2H-indazoles. acs.org This method is notable for proceeding in the absence of a metal catalyst or additives, relying solely on blue light irradiation. acs.org The reaction exhibits excellent regioselectivity and broad functional group tolerance. acs.org Photoredox catalysis has also been employed in the functionalization of indazoles, for example, in the reductive detosylation of N-tosylated amides, which can include indazole derivatives. beilstein-journals.org

Table 4: Examples of Gold and Photoredox Catalyzed Reactions Related to Indazoles

| Reaction Type | Catalyst/Conditions | Substrates/Products | Reference |

|---|---|---|---|

| Gold-catalyzed hydration of alkynes | Gold(I) NHC complexes | Alkynes to ketones | researchgate.net |

| Gold-catalyzed cyclization | Gold(I) phosphine complexes | Propargyl amides, enynes | nih.gov |

| Photoredox heterodifunctionalization | Blue light irradiation | Alkynylazobenzenes to 2H-indazoles | acs.org |

Rhodium and Copper Catalyzed C-H Activation and C-N/N-N Bond Formation

Acid-Base Catalyzed Approaches

Traditional synthesis of 1H-indazoles often involves the use of strong acids or bases to facilitate cyclization reactions. google.com For instance, the synthesis of 3-methyl-1H-indazole can be initiated from 2-aminoacetophenone, which undergoes a diazotization reaction in the presence of a strong acid like hydrochloric acid and sodium nitrite (B80452). The resulting diazonium salt is then reduced and cyclized to form the indazole ring. google.com

While effective, these methods often require harsh reaction conditions, which can limit their applicability for substrates with sensitive functional groups. google.com

Green Chemistry Approaches in Indazole Synthesis

In an effort to develop more environmentally benign synthetic methods, researchers have explored greener alternatives for indazole synthesis. One such approach utilizes ammonium (B1175870) chloride (NH4Cl) as a milder acid catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives. samipubco.com This method involves the grinding of an ortho-hydroxybenzaldehyde with hydrazine (B178648) hydrate (B1144303) in the presence of NH4Cl, offering benefits such as shorter reaction times, high yields, and a more sustainable process. samipubco.com

Another green approach involves the use of methylcarbonate (B8334205) as a methylating reagent, which is considered more environmentally friendly than traditional reagents like methyl-sulfate. google.com

Strategies for Substituted 1H-Indazoles

The synthesis of substituted 1H-indazoles, which are of significant interest in medicinal chemistry, has been a major focus of synthetic efforts. A variety of innovative methods have been developed to introduce diverse substituents onto the indazole core.

A versatile method for synthesizing 1H-indazoles involves the reaction of aromatic carbonyl compounds, such as o-aminobenzaldehydes and o-aminoketones, with a nitrogen source to form oximes. These oximes are then converted to 1H-indazoles under mild conditions. google.com This approach allows for the synthesis of a variety of substituted 1H-indazoles by starting with appropriately substituted aromatic carbonyl compounds. The conversion of the oxime to the indazole can be achieved by activating the oxime group in the presence of a weak base. google.comnbu.ac.in

Table 1: Synthesis of N-Substituted 1H-Indazoles from Oximes This is an example table based on the described methodology.

| Entry | Starting Aromatic Carbonyl | Resulting 1H-Indazole | Yield (%) |

| 1 | o-Aminobenzaldehyde | 1H-Indazole | Not Specified |

| 2 | o-Aminobenzophenone | 3-Phenyl-1H-indazole | Not Specified |

Data is illustrative of the process described in the literature. google.comjustia.com

Intramolecular oxidative C−H bond amination has emerged as a powerful strategy for the synthesis of 1H-indazoles. This method involves the formation of a C-N bond through the direct functionalization of a C-H bond within the same molecule. A notable example is the silver(I)-mediated intramolecular oxidative C–H amination, which has been shown to be effective for the synthesis of a variety of 3-substituted indazoles. nih.govacs.orgfigshare.comacs.orgnih.gov This process is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org This method is particularly useful for synthesizing indazoles with amide, ketone, ester, and trifluoromethyl groups at the 3-position. nih.govacs.org

Another strategy for the synthesis of 1H-indazoles involves the use of hydrazones as starting materials. In this approach, an iodine-mediated intramolecular aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones leads to the formation of the indazole ring. nih.govresearchgate.net This reaction is typically carried out in the presence of potassium iodide and a base like sodium acetate. nih.govresearchgate.net This metal-free approach offers good functional group compatibility and provides the desired 1H-indazoles in good yields. nih.govresearchgate.net

Copper-catalyzed reactions have also been successfully employed for the synthesis of 1H-indazoles. One such method involves the copper(I) oxide (Cu₂O)-mediated cyclization of o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net This protocol involves a thermo-induced isomerization of the hydrazone followed by the copper-mediated cyclization. nih.gov A related method utilizes copper(II) acetate (Cu(OAc)₂) as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones, which can proceed at lower temperatures and with lower catalyst loading. nih.govresearchgate.net These copper-catalyzed methods are tolerant of various functional groups. nih.govresearchgate.net

Table 2: Examples of Synthesized Substituted 1H-Indazoles This table presents examples of substituted indazoles synthesized via various modern methods.

| Compound Name | Synthesis Method | Key Reagents | Reference |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | Silver(I)-mediated intramolecular oxidative C-H amination | Ag₂CO₃, Ad-SO₂NH₂ | acs.org |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole | Silver(I)-mediated intramolecular oxidative C-H amination | Ag₂CO₃, Ad-SO₂NH₂ | nih.gov |

| 1-Methyl-3-(pyridin-3-yl)-1H-indazole | Suzuki Coupling | Pd(PPh₃)₄ | mdpi.com |

| 5-Methyl-3-phenyl-1H-indazole | Grinding protocol | NH₄Cl, Hydrazine hydrate | samipubco.com |

From Nitrosobenzenes

The reaction of nitrosobenzenes with certain organic substrates provides a route to the indazole nucleus. For instance, a rhodium(III)/copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes has been established to produce 1H-indazoles. nih.gov This transformation proceeds at 80°C in trifluorotoluene as the solvent. nih.gov A proposed mechanism involves the formation of a rhodacycle intermediate after C-H activation, followed by migratory insertion of the Rh-C bond into the N=O group of nitrosobenzene. nih.gov

Similarly, copper-mediated annulation of 2-(1-substituted vinyl) anilines with nitrosoarenes at 130°C, using copper(II) acetate as a catalyst and oxygen as an oxidant in dimethyl sulfoxide (B87167) (DMSO), yields 2,3-disubstituted-2H-indazoles. mdpi.com

From ortho-Alkylazobenzenes

The transformation of ortho-alkylazobenzenes into 2H-indazoles can be achieved through C-H bond functionalization. One such method employs iodine as a mediator. mdpi.com In a related approach, using copper(I) iodide as an oxidation promoter and oxygen as the terminal oxidant, ortho-alkylazobenzenes can be converted to the corresponding 2H-indazoles in high yields. mdpi.com

Another strategy involves the rhodium(III)-catalyzed reaction of azobenzenes with alkenes, leading to indazoles via C-H functionalization and cyclization. nih.gov This reaction is typically carried out in the presence of a [Cp*RhCl₂]₂ catalyst and copper(II) acetate as an oxidant in 1,2-dichloroethane (B1671644) (DCE) under a nitrogen atmosphere. nih.gov

From o-Nitrobenzylamines via Reductive Cyclization

Reductive cyclization of o-nitrobenzylamines and their derivatives is a common strategy for synthesizing the indazole ring system. For example, 3-alkoxy-2H-indazoles can be obtained from the reaction of o-nitrobenzylamines with potassium hydroxide (B78521) in an alcoholic solvent through an N-N bond-forming heterocyclization. orgsyn.org An intramolecular version of this reaction has been used to create fused heterocyclic systems. orgsyn.org

The Cadogan reaction, a classical method, involves the reductive cyclization of nitroaromatic compounds. nih.gov While traditionally requiring high temperatures, recent modifications have enabled the reaction to proceed under milder conditions, such as at 80°C. nih.govgjesr.com One-pot procedures combining the condensation of an aryl aldehyde and an aniline (B41778) with a subsequent Cadogan reductive cyclization using tri-n-butylphosphine have been developed to afford indazoles. gjesr.com

Furthermore, microwave-assisted, molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines using triphenylphosphine (B44618) as the reducing agent yields 2-aryl-2H-indazoles. researchgate.net Another approach utilizes a low-valent titanium reagent for the reductive cyclization of 2-nitrobenzylamines. gjesr.com

From ortho-Halobenzonitriles

The reaction of ortho-halobenzonitriles with hydrazine and its derivatives is a key method for synthesizing 3-aminoindazoles. chim.it Transition metals are often employed to catalyze the initial C-N bond formation. chim.it For instance, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can produce substituted 3-aminoindazoles through a cascade process. acs.org

A two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization. organic-chemistry.org This offers an alternative to the direct SNAr reaction with hydrazine. organic-chemistry.org

From Aryltriazenes

Aryltriazenes serve as precursors for the synthesis of indazoles through cyclization reactions. For example, the cyclization of o-alkynylphenyltriazenes mediated by copper(I) or rhodium(II) can yield various 2H-indazoles. chim.it In a specific application, 1-(2-alkynylphenyl)triazenes have been used to prepare 1-(2-(diethylamino)-2H-indazol-3-yl)ketones or aldehydes in the presence of copper(I) and oxygen. ntu.edu.sg

More recently, a metal-free approach has been developed where 2-((aryl/alkyl/H)ethynyl))aryltriazenes react with arylsulfinic acids under visible-light irradiation at room temperature to afford 3-functionalized 2H-indazoles. organic-chemistry.orgresearchgate.netacs.org This reaction proceeds without an external photocatalyst, likely through an electron donor-acceptor complex. organic-chemistry.orgresearchgate.netacs.org

Synthesis of 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole

The synthesis of 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole has been reported as part of studies evaluating the antibacterial activity of novel this compound derivatives. hep.com.cn This compound was synthesized and characterized, showing notable antibacterial activity against both Gram-positive and Gram-negative bacteria. hep.com.cn

Synthesis of 5-Bromo-3-methyl-1H-indazole

5-Bromo-3-methyl-1H-indazole is a valuable intermediate in pharmaceutical and organic synthesis. chemimpex.com Its synthesis can be achieved through various routes. One method involves the bromination of this compound. Another approach starts from 4-bromo-2-methylaniline, which is acetylated and then treated with isoamyl nitrite and potassium acetate in chloroform, followed by acid-catalyzed cyclization and hydrolysis.

The synthesis of the related 5-bromo-1H-indazole-3-carboxylic acid can be achieved by heating indazole-3-carboxylic acid with bromine in glacial acetic acid. chemicalbook.com This can then be further manipulated to yield other derivatives.

Data Tables

Table 1: Selected Synthesis Methods for this compound and its Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Ethyl benzimidates and Nitrosobenzenes | Rh(III)/Cu(II) catalyst, Trifluorotoluene, 80°C | 1H-Indazoles | nih.gov |

| ortho-Alkylazobenzenes | I₂ or CuI/O₂ | 2H-Indazoles | mdpi.com |

| o-Nitrobenzylamines | KOH, alcoholic solvent | 3-Alkoxy-2H-indazoles | orgsyn.org |

| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P, microwave | 2-Aryl-2H-indazoles | researchgate.net |

| ortho-Halobenzonitriles | Hydrazine derivatives, Cu or Pd catalyst | 3-Aminoindazoles | chim.itacs.org |

| o-Alkynylphenyltriazenes | Cu(I) or Rh(II) | 2H-Indazoles | chim.it |

| 2-((Aryl/alkyl/H)ethynyl))aryltriazenes | Arylsulfinic acids, visible light | 3-Functionalized 2H-indazoles | organic-chemistry.orgresearchgate.netacs.org |

| 4-Bromo-2-methylaniline | Acetic anhydride, isoamyl nitrite, potassium acetate; then acid | 5-Bromo-1H-indazole |

Synthesis of 7-Bromo-3-methyl-1H-indazole

The synthesis of 7-bromo-1H-indazole has been reported through various routes. One method involves the diazotization of 2-bromo-6-methylaniline, followed by cyclization. chemicalbook.com Another approach starts from 3-bromo-2-nitrotoluene. chemicalbook.com A specific synthesis of 7-bromo-1H-indazole involves the treatment of (2-bromo-6-methylphenylazo)-t-butylsulfide with potassium t-butoxide in dimethyl sulfoxide (DMSO), which results in a 96% yield of the desired product. chemicalbook.com The reaction is conducted at room temperature for two hours. chemicalbook.com While these methods focus on 7-bromo-1H-indazole, the introduction of a methyl group at the 3-position would require a subsequent C-H functionalization step or starting from a precursor that already contains the methyl group. For instance, the synthesis of 7-bromo-3-iodo-1-methyl-1H-indazole has been documented, which could potentially be adapted to produce the 3-methyl analog. chemscene.com

A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights a strategy of regioselective bromination followed by a selective cyclization. chemrxiv.org This approach was developed as a key step in the synthesis of the anti-HIV therapeutic, Lenacapavir. chemrxiv.org Initial attempts to directly brominate 4-chloro-1H-indazol-3-amine were unsuccessful, leading to the undesired 5-bromo regioisomer. chemrxiv.org The successful route involved the bromination of 2,6-dichlorobenzonitrile (B3417380) to yield 3-bromo-2,6-dichlorobenzonitrile, which then underwent cyclization with hydrazine to form the desired 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (2-bromo-6-methylphenylazo)-t-butylsulfide | Potassium t-butoxide, DMSO, 20°C, 2h | 7-Bromo-1H-indazole | 96% | chemicalbook.com |

| 2,6-dichlorobenzonitrile | KBrO3, H2SO4 | 3-Bromo-2,6-dichlorobenzonitrile | ~60% | chemrxiv.org |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | Not specified | chemrxiv.org |

Synthesis of this compound derivatives as Bromodomain-containing Protein 4 (BRD4) inhibitors

A series of novel this compound derivatives have been designed and synthesized as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. nih.govresearchgate.netresearchgate.net The design process utilized virtual screening and structure-based optimization to identify promising candidates. nih.govgenscript.com The synthesized compounds were evaluated for their ability to inhibit the first bromodomain of BRD4 (BRD4-BD1) and for their anti-proliferative effects on cancer cell lines. nih.govresearchgate.netresearchgate.net

Several of the synthesized compounds, such as 9d, 9u, and 9w, demonstrated strong affinity for BRD4-BD1 and potent inhibition of the MV4;11 cancer cell line. nih.govgenscript.com Compound 9d, in particular, showed excellent selectivity for BRD4 and was effective in suppressing c-Myc, a downstream target of BRD4. nih.govgenscript.com These findings have provided new lead compounds for further development of BRD4 inhibitors. nih.govgenscript.com The general synthetic approach involves building upon the this compound scaffold, though specific synthetic details for each derivative are often found within the supporting information of the primary research articles. genscript.comcas.cn

| Compound | Target | Activity | Reference |

| 9d | BRD4-BD1 | Strong affinity and inhibition, selective, suppressed c-Myc | nih.govgenscript.com |

| 9u | BRD4-BD1 | Strong affinity and inhibition | nih.govgenscript.com |

| 9w | BRD4-BD1 | Strong affinity and inhibition | nih.govgenscript.com |

Synthesis of 3-aryl-1H-indazoles and N-methyl-3H-indazoles

The synthesis of 3-aryl-1H-indazoles is often achieved through palladium-catalyzed cross-coupling reactions. A common method is the Suzuki coupling of a 3-iodoindazole with various aromatic boronic acids. sciensage.info This reaction is typically carried out in a solvent such as dimethylformamide (DMF). sciensage.info The key intermediate, 3-iodoindazole, can be prepared by the iodination of indazole using potassium hydroxide and iodine in DMF. sciensage.infochim.it This method has been used to produce a series of 3-aryl-1H-indazoles in yields ranging from 55-70%. sciensage.info

The subsequent N-methylation of 3-aryl-1H-indazoles leads to the formation of N-methyl-3-arylindazoles. sciensage.info The direct alkylation of 1H-indazoles can often result in a mixture of N1 and N2-substituted products. beilstein-journals.orgbeilstein-journals.org However, specific conditions can be employed to favor one isomer over the other. beilstein-journals.orgbeilstein-journals.org For example, the use of cesium carbonate as a base has been shown to selectively produce N1-substituted products through a chelation mechanism. beilstein-journals.orgbeilstein-journals.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 3-Iodoindazole, Aromatic boronic acids | Pd(PPh3)4, DMF | 3-Aryl-1H-indazoles | 55-70% | sciensage.info |

| Indazole | KOH, I2, DMF | 3-Iodoindazole | Good | sciensage.infochim.it |

| 3-Aryl-1H-indazole | Methylating agent | N-Methyl-3-arylindazoles | Not specified | sciensage.info |

Stereoselective Synthesis of Indazoles

Stereoselective synthesis of indazole derivatives is crucial for developing compounds with specific biological activities. One approach involves the surfactant-type Brønsted acid-catalyzed cyclization of triazenylaryl allylic alcohols in water, which stereoselectively produces trans-3-alkenyl indazoles. nih.gov Another method describes the facile stereoselective synthesis of novel heterocycles containing a hexahydro-2H-indazole moiety. exlibrisgroup.com This synthesis involves the condensation of 3-(ω-bromoacetyl)-coumarins with 3,3a-cis-7-benzylidene-3-phenyl-2-thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazoles. exlibrisgroup.com

Furthermore, the development of efficient and stereoselective methods for synthesizing unprotected E-hydrazone esters is significant as they are key building blocks for 1H-indazoles. osti.govnih.gov A heterogeneous single-atom platinum catalyst has been shown to promote the E-selective hydrogenation of α-diazoesters to afford N-H hydrazone esters, which can then be used in the synthesis of 1H-indazole-derived pharmaceuticals. osti.govnih.gov Density functional theory (DFT) calculations have suggested that the stereoselectivity is controlled by the simultaneous coordination of a platinum site with the diazo N=N and ester carbonyl motifs. osti.govnih.gov

Reaction Mechanisms in Indazole Synthesis

Understanding the reaction mechanisms involved in indazole synthesis is essential for optimizing reaction conditions and achieving desired regioselectivity and stereoselectivity. Chelation and radical pathways are two important mechanistic frameworks that have been investigated.

Chelation Mechanisms

Chelation plays a significant role in directing the regioselectivity of N-alkylation of indazoles. beilstein-journals.orgbeilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate as a base leads to the preferential formation of the N1-substituted product. beilstein-journals.orgbeilstein-journals.org Density functional theory (DFT) calculations suggest that a chelation mechanism involving the cesium cation, the indazole nitrogen, and the ester carbonyl group is responsible for this selectivity. beilstein-journals.orgbeilstein-journals.org This chelation stabilizes the transition state leading to the N1-isomer. In contrast, when chelation is not a dominant factor, other non-covalent interactions can drive the formation of the N2-substituted product. beilstein-journals.orgbeilstein-journals.org The hypothesis that a phosphine intermediate in a Mitsunobu reaction could provide chelation control to direct alkylation to the N2-position has also been explored. beilstein-journals.orgbeilstein-journals.org

Radical Pathways

Radical pathways have been implicated in several indazole synthesis and functionalization reactions. For example, the nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes is proposed to proceed through a radical pathway, involving a free radical initiator like tert-butyl hydroperoxide (TBHP). rsc.org Similarly, the electrochemical synthesis of 1H-indazole N-oxides has been mechanistically investigated, with electron paramagnetic resonance spectroscopy and cyclic voltammetry studies suggesting a radical pathway involving iminoxyl radicals. nih.gov

Furthermore, a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water is also believed to occur via a radical mechanism. organic-chemistry.org The electrochemical C-3 phosphorylation of 2H-indazoles with trialkyl phosphites is another example where a plausible radical pathway has been established through cyclic voltammetry and in situ FTIR experiments. researchgate.net In this case, cation radical species generated from the oxidation of 2H-indazoles are captured by the phosphites. researchgate.net The C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen is also suggested to follow a radical mechanism. chim.it

Intramolecular Rearrangements

A notable method for the regioselective synthesis of 2-alkyl-2H-indazoles, including derivatives of this compound, involves an intramolecular rearrangement. One such approach utilizes trialkyl orthoformates in the presence of an acid catalyst. For instance, the reaction of 3-methyl-6-nitro-1H-indazole with trimethyl orthoformate (TMO) under reflux with sulfuric acid leads to the N2-methylated product. connectjournals.com The proposed mechanism for this high regioselectivity involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes an intramolecular rearrangement to yield the 2-alkyl-2H-indazole. connectjournals.com This method has been successfully applied to various indazoles with both electron-donating and electron-withdrawing substituents. connectjournals.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for modifying the indazole core. The reaction of oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles with a range of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide provides a pathway to 2-substituted 1H-indazolones. nih.gov These reactions, often facilitated by microwave conditions, demonstrate the susceptibility of the indazole system to nucleophilic attack, leading to ring-opening and subsequent formation of diverse derivatives. nih.gov

Furthermore, the synthesis of 1-aryl-1H-indazoles can be achieved through domino reactions terminated by nucleophilic aromatic substitution (SNAr). mdpi.com This strategy has proven effective for preparing a variety of biologically relevant indazole structures. mdpi.com The most common method for constructing 1-R-1H-indazoles involves a condensation-nucleophilic substitution cascade reaction of 2-haloarylcarbonylic compounds with hydrazine or arylhydrazines. researchgate.net

C-H Amination Mechanisms

Direct C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles. Iron-catalyzed aerobic oxidative C-H amination of arylhydrazones provides a route to substituted 1H-indazoles. dovepress.com This process utilizes molecular oxygen as the oxidant and an inexpensive iron catalyst, with water as the only byproduct. dovepress.com The proposed mechanism involves a Fe-catalyzed single-electron transfer from the arylhydrazone, leading to a radical cation that undergoes intramolecular C-N bond formation. dovepress.com

Copper-catalyzed intramolecular C-H amination has also been developed for the synthesis of indazole derivatives. For example, rhodium(III)-catalyzed intermolecular C-H amination of ketoxime ethers with 4-toluenesulfonamide, followed by N-N bond formation, yields indazole derivatives. nih.gov Additionally, a silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for constructing a variety of 3-substituted 1H-indazoles. nih.gov Mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov

DFT Calculations for Mechanistic Insights

Density Functional Theory (DFT) calculations have become indispensable for understanding the mechanisms and regioselectivity of reactions involving the indazole nucleus. beilstein-journals.orgbeilstein-journals.orgnih.gov DFT studies have been instrumental in elucidating the regioselective N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgnih.gov These calculations suggest that a chelation mechanism involving a cesium cation favors the formation of N1-substituted products, while other non-covalent interactions (NCIs) direct the reaction towards N2-substitution. beilstein-journals.orgnih.gov

Functionalization of the Indazole Nucleus

Regioselective Alkylation Strategies

The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, making regioselective synthesis a significant challenge. beilstein-journals.orgnih.gov However, various strategies have been developed to control the regioselectivity of this transformation.

N1 and N2 Alkylation

The regioselectivity of indazole alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on the indazole ring. d-nb.info For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving high N1-regioselectivity for a range of C-3 substituted indazoles. d-nb.info Conversely, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. d-nb.info

The presence of certain functional groups can also direct the alkylation. For example, indazoles with a nitro or carboxylate group at the C-7 position exhibit excellent N2-regioselectivity. d-nb.info In a study on the alkylation of methyl 1H-indazole-5-carboxylate with 4-tert-butylbenzyl bromide in the presence of potassium carbonate in DMF, a nearly equal mixture of N1 and N2 isomers was obtained. dergipark.org.tr

A highly selective method for the N2-alkylation of indazoles utilizes primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com This method demonstrates excellent regioselectivity with no observable N1 isomer formation. wuxibiology.com

Table 1: Regioselective Alkylation of 3-Methyl-6-nitro-1H-indazole

| Reagent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Trimethyl orthoformate (TMO) | H₂SO₄ | Reflux | N2-methylated product | connectjournals.com |

Influence of Substituents on Regioselectivity

The N-alkylation of the indazole ring can result in two different regioisomers, N1 and N2. The distribution of these isomers is significantly influenced by both steric and electronic effects of substituents already present on the indazole scaffold. d-nb.inforesearchgate.net The choice of reaction conditions, including the base and solvent, also plays a critical role in determining the regiochemical outcome. d-nb.info

Studies on the N-alkylation of various substituted indazoles have shown that steric hindrance near the N1 position can favor the formation of the N2-alkylated product. d-nb.info Conversely, electronic factors can also dictate selectivity. For example, the presence of electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥ 96%). researchgate.net In contrast, for several C3-substituted indazoles, including those with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups, the use of sodium hydride (NaH) in tetrahydrofuran (THF) leads to greater than 99% regioselectivity for the N1-alkylated product. d-nb.inforesearchgate.net

The interplay between these factors is complex. For instance, while some conditions might kinetically favor the N2-product at lower temperatures, the thermodynamically more stable N1-product can be obtained at higher temperatures or with longer reaction times. connectjournals.com

Table 1: Influence of Substituents on N-Alkylation Regioselectivity of Indazoles

| Substituent Position | Substituent Group | Reaction Conditions | Predominant Isomer | Reference |

|---|---|---|---|---|

| C3 | -COMe, -carboxamide | NaH in THF | N1 (>99%) | d-nb.inforesearchgate.net |

| C7 | -NO₂, -CO₂Me | NaH in THF | N2 (≥96%) | researchgate.netresearchgate.net |

| C4 | -Cl | Mild acid, 40°C | N2 (Kinetic) | connectjournals.com |

C3-Functionalization

Direct functionalization at the C3 position of the indazole ring is challenging due to the lack of nucleophilicity at this position. nih.govmit.edu Consequently, many synthetic strategies involve multi-step processes or the use of activated precursors.

One approach involves the conversion of indoles into 1H-indazole-3-carboxaldehydes via nitrosation. rsc.org These aldehydes are versatile intermediates that can be transformed into a variety of other functional groups. rsc.org Another powerful method is the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles, which allows for the efficient preparation of C3-allyl-1H-indazoles with high enantioselectivity. nih.govmit.edu This method employs an "umpolung" strategy, where the indazole acts as an electrophile instead of the more conventional nucleophile. mit.edu

Furthermore, C3-functionalization can be achieved through cross-coupling reactions. For instance, 3-iodo-1H-indazole can undergo Suzuki-Miyaura cross-coupling with various organoboronic acids to introduce aryl or heteroaryl groups at the C3 position. mdpi.comresearchgate.net This often requires protection of the N1 position, for example, with a tert-butoxycarbonyl (Boc) group, before the coupling reaction. mdpi.com

Functionalization of the Benzene (B151609) Ring (C4-C7 positions)

Modifying the benzene portion of the indazole core (positions C4, C5, C6, and C7) presents a significant synthetic challenge due to the presence of multiple C-H bonds. researchgate.net Site-selective functionalization often relies on the installation of directing groups (DGs) to guide the reaction to a specific position. researchgate.net

For example, palladium-catalyzed direct C7-arylation has been achieved on 3-substituted 1H-indazoles that have an electron-withdrawing group on the benzene ring. acs.org Similarly, a directing group at the C4 position, such as a nitro or methoxycarbonyl group, can facilitate site-selective C7 oxidative arylation. researchgate.net The development of directing groups that can be easily attached and removed has been a key focus in this area, enabling diverse C-H functionalizations including arylation, olefination, and acylation at the C7 position. researchgate.net Accessing the C4, C5, and C6 positions is also possible through specifically designed directing group strategies. researchgate.netshareok.org

Halogenation at the 5- or 6-position

The introduction of halogen atoms, particularly at the 5- or 6-positions of the indazole ring, is a crucial step for further synthetic modifications, primarily through cross-coupling reactions. chemimpex.combloomtechz.com These halogenated indazoles serve as versatile building blocks for more complex molecules. chemimpex.com

For instance, 5-Bromo-3-methyl-1H-indazole is a key intermediate used in the synthesis of novel anti-cancer agents. chemimpex.com The synthesis of 3-iodo-6-methyl-1H-indazole can be accomplished by treating 6-methyl-1H-indazole with iodine and a base like potassium hydroxide in a solvent such as dimethylformamide (DMF). Similarly, nitration of 6-methyl-1H-indazole can direct the nitro group to the 5-position, which can then be followed by other transformations.

Table 2: Examples of Halogenated this compound Derivatives

| Compound Name | Position of Halogen | Synthetic Utility | Reference |

|---|---|---|---|

| 5-Bromo-3-methyl-1H-indazole | C5 | Intermediate for pharmaceuticals, agrochemicals | chemimpex.com |

| 6-Bromo-3-methyl-1H-indazole | C6 | Organic synthesis building block | cymitquimica.com |

| 3-Iodo-6-methyl-1H-indazole | C3 (and C6-methyl) | Intermediate for kinase inhibitors |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole nucleus. researchgate.netbloomtechz.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely employed to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents. bloomtechz.comconnectjournals.com

These reactions often utilize halogenated indazoles as starting materials. For example, 3-iodo-1H-indazole can be coupled with various boronic acids in Suzuki-Miyaura reactions to create 3-aryl-1H-indazoles. researchgate.netconnectjournals.com This methodology has been extended to synthesize a library of 3-aryl/heteroaryl-1-methyl-1H-indazoles. connectjournals.com Cross-coupling reactions are not limited to the C3 position; they are also a primary method for functionalizing the benzene ring at positions C4 through C7, typically starting from the corresponding bromo- or iodo-substituted indazoles. chemimpex.combloomtechz.com

Role as Intermediate in Synthesis

Due to its versatile and reactive nature, the this compound core is an important intermediate in the synthesis of a wide array of more complex organic molecules. researchgate.netgoogle.com Its derivatives are key building blocks in the development of pharmaceuticals and agrochemicals. chemimpex.com

Precursor to Complex Molecules

This compound and its functionalized derivatives are pivotal starting materials for the synthesis of biologically active compounds. ontosight.aithieme-connect.com A prominent example is its role as a precursor to the drug Granisetron. nih.govnewdrugapprovals.org Granisetron is a selective 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting, particularly those induced by cancer chemotherapy. nih.gov

The synthesis of Granisetron involves the formal condensation of 1-methyl-1H-indazole-3-carboxylic acid with (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. nih.gov The synthesis of the key intermediate, 1-methyl-1H-indazole-3-carboxylic acid, starts from indazole-3-carboxylic acid, which itself can be synthesized from isatin. google.com The methylation of indazole-3-carboxylic acid, however, can be low-yielding. google.com An alternative, higher-yielding route involves the methylation of N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide as a later step in the synthesis. newdrugapprovals.orggoogle.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-indazole-3-carboxylic acid |

| 5-Bromo-3-methyl-1H-indazole |

| 3-Iodo-6-methyl-1H-indazole |

| Granisetron |

| Sodium hydride |

| Tetrahydrofuran |

| 3-carboxymethyl-1H-indazole |

| 3-tert-butyl-1H-indazole |

| 3-carboxamide-1H-indazole |

| 7-nitro-1H-indazole |

| 7-carboxylate-1H-indazole |

| 4-chloro-1H-indazole |

| 1H-indazole-3-carboxaldehyde |

| N-(benzoyloxy)indazole |

| 3-iodo-1H-indazole |

| tert-butoxycarbonyl |

| 4-nitro-1H-indazole |

| 4-methoxycarbonyl-1H-indazole |

| 6-methyl-1H-indazole |

| Iodine |

| Potassium hydroxide |

| Dimethylformamide |

| 6-methyl-5-nitro-1H-indazole |

| 5-Bromo-3-iodo-6-methyl-1H-indazole |

| (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |

| Indazole-3-carboxylic acid |

| Isatin |

Building Block for Drug Candidates

The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceutical agents. bloomtechz.comresearchgate.net Specifically, this compound and its functionalized derivatives serve as crucial building blocks in the synthesis of a variety of drug candidates, particularly in the field of oncology. google.comnih.gov The versatility of the indazole ring allows for strategic modifications, enabling the development of potent and selective therapeutic agents. bloomtechz.comresearchgate.net

Key drug candidates synthesized from this compound derivatives include inhibitors of poly (ADP-ribose) polymerase (PARP) and various protein kinases. The synthesis of these complex molecules often leverages the pre-formed indazole core of this compound or involves its formation from related precursors.

Niraparib: A potent PARP-1 and PARP-2 inhibitor used in cancer therapy, Niraparib's synthesis showcases the integration of the indazole structure. nih.govportico.org One synthetic route begins with 3-methyl-2-nitrobenzoic acid. portico.orggoogle.com The process involves several key transformations:

Esterification: The starting acid is converted to its methyl ester, methyl 3-methyl-2-nitrobenzoate. portico.orggoogle.com

Functionalization: The methyl group at the 3-position is first brominated and then oxidized to an aldehyde, yielding methyl 3-formyl-2-nitrobenzoate. portico.org

Condensation and Cyclization: The aldehyde undergoes condensation with an appropriate aniline derivative to form an imine. Subsequent ring closure using sodium azide (NaN3) constructs the indazole ring system. portico.org

Amidation and Deprotection: The ester group is converted to a carboxamide, and final deprotection steps yield Niraparib. portico.org

Pazopanib: This anti-cancer drug is a multi-kinase inhibitor whose synthesis relies on a key indazole intermediate derived from 3-methyl-6-nitro-1H-indazole. nih.govpreprints.org A novel synthetic pathway has been developed to produce the crucial building block, N,2,3-trimethyl-2H-indazol-6-amine. preprints.org The synthesis proceeds through the following steps:

Nitro Reduction: The process starts with the reduction of the nitro group on 3-methyl-6-nitro-1H-indazole to an amine, forming 3-methyl-1H-indazol-6-amine. preprints.org

Methylation Steps: The synthesis involves two distinct methylation reactions. A reductive amination is first performed on the exocyclic amine group, followed by N-methylation on the indazole ring to furnish the target intermediate, N,2,3-trimethyl-2H-indazol-6-amine. preprints.org Another method uses dimethyl carbonate as a methylating agent to prepare 2,3-dimethyl-6-nitro-2H-indazole from 3-methyl-6-nitro-1H-indazole. google.com

Other Investigational Drug Candidates: The this compound scaffold is a fertile ground for discovering new therapeutic agents.

BRD4 Inhibitors: Researchers have designed and synthesized new series of this compound derivatives as selective inhibitors of bromodomain-containing protein 4 (BRD4), a target in oncology. globalauthorid.comgenscript.com Compounds such as 9d, 9u, and 9w have demonstrated potent inhibitory activity against BRD4 and effectively suppressed the proliferation of cancer cell lines. genscript.com

Antiemetic Agents: The indazole core is also found in antiemetic drugs like Granisetron. nih.govchemicalbook.com N-methyl-1H-indazole-3-carboxamide, a derivative of this compound, serves as an intermediate in the synthesis of Granisetron.

General Anticancer Agents: Various studies have utilized derivatives like 5-Bromo-3-methyl-1H-indazole as a starting point for creating novel anticancer compounds through reactions like cross-coupling. chemimpex.com Palladium-catalyzed coupling reactions have been employed to synthesize a series of 3-aryl-1H-indazoles and N-methyl-3-aryl indazoles, which have shown moderate to good cytotoxic activity against human colon and breast cancer cell lines. mdpi.com

The following table summarizes key drug candidates and investigational compounds derived from the this compound scaffold.

| Drug Candidate/Class | Therapeutic Area | Key Intermediate Derived from this compound |

| Niraparib | Oncology (PARP Inhibitor) | 2H-indazole-3-carboxamide core |

| Pazopanib | Oncology (Kinase Inhibitor) | N,2,3-trimethyl-2H-indazol-6-amine |

| Granisetron | Antiemetic | N-methyl-1H-indazole-3-carboxamide |

| BRD4 Inhibitors | Oncology (Investigational) | Various substituted this compound derivatives |

| 3-Aryl-1H-indazoles | Oncology (Investigational) | 3-Aryl-1H-indazole and N-methyl-3-aryl indazole |

Medicinal Chemistry and Biological Evaluation of 3 Methyl 1h Indazole Derivatives

Pharmacological Significance and Therapeutic Applications of Indazoles

Indazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. researchgate.netresearchgate.net These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netresearchgate.netbloomtechz.comgoogle.comontosight.ai The structural similarities of indazoles to biological molecules like adenine (B156593) and guanine (B1146940) allow them to interact with biopolymers in living systems. researchgate.net

Anticancer Agents

The 3-methyl-1H-indazole scaffold is a key component in the development of various anticancer agents. chemimpex.com Numerous derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. nih.govmdpi.commdpi.comrsc.org These compounds have shown activity against various cancer cell lines, including those for breast, colon, lung, and leukemia. researchgate.netmdpi.commdpi.comnih.gov For instance, certain this compound derivatives have demonstrated potent submicromolar anticancer activity against breast and colon cancer cell lines. researchgate.net

The anticancer activity of these derivatives is often attributed to their ability to inhibit specific enzymes or proteins that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov One important area of focus has been the development of this compound derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.govgoogle.com

Derivatives of 3-aminoindazole have been identified as effective templates for creating inhibitors of receptor tyrosine kinases (RTKs). nih.govacs.org These inhibitors are designed to bind to the hinge region of the kinase, a critical area for its function. mdpi.comnih.gov By modifying the 3-aminoindazole core, researchers have developed potent inhibitors that target the tyrosine kinase activity of receptors like the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR). nih.govacs.org

Several clinically approved anticancer drugs feature the indazole scaffold. Axitinib, a substituted indazole, is a potent inhibitor of VEGF receptors 1, 2, and 3, and is used in the management of metastatic renal cell carcinoma. nih.gov Pazopanib, another indazole-based tyrosine kinase inhibitor, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. mdpi.comresearchgate.net Entrectinib is a multi-targeted tyrosine kinase inhibitor used to treat ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govwikipedia.org The chemical structure of Entrectinib is N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide. wikipedia.orgebi.ac.uktga.gov.au

Table 1: Selected this compound-Based Tyrosine Kinase Inhibitors and Their Therapeutic Applications

| Drug | Core Structure | Therapeutic Application |

| Axitinib | Substituted Indazole | Metastatic Renal Cell Carcinoma nih.gov |

| Pazopanib | Indazole | Renal Cell Carcinoma, Soft Tissue Sarcoma mdpi.comresearchgate.net |

| Entrectinib | 1H-Indazole | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive solid tumors nih.govwikipedia.org |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The development of this compound derivatives as VEGFR-2 inhibitors is a significant area of cancer research. researchgate.net Studies have shown that certain indazole-pyrimidine based derivatives can effectively inhibit VEGFR-2 kinase activity. nih.gov For example, a novel class of indazole derivatives has been identified as potent VEGFR-2 inhibitors, with one compound demonstrating single-digit nanomolar potency in biochemical assays and inhibiting VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs). researchgate.net

Table 2: Examples of this compound Derivatives as VEGFR-2 Inhibitors

| Compound | Activity | Reference |

| Indazole-pyrimidine derivatives | Potent VEGFR-2 kinase inhibitory activity. | nih.gov |

| Novel Indazole derivative (Compound 25) | Single-digit nanomolar potency against VEGFR-2. | researchgate.net |

| GW654652, GW612286, GW695612X | Potent inhibitors of VEGFR-2 tyrosine kinase. | researchgate.net |

Fibroblast Growth Factor Receptor 1 (FGFR1) is another important tyrosine kinase that, when overactivated, is associated with various cancers, including breast cancer and non-small-cell lung carcinoma. benthamdirect.com Researchers have successfully identified 1H-indazole-based derivatives as inhibitors of FGFR kinases through fragment-led de novo design and virtual screening. mdpi.combenthamdirect.com One study identified a compound that inhibits FGFR1 with an IC50 value of 100 nM. benthamdirect.com Another series of 1H-indazol-3-amine derivatives were found to be promising FGFR1 inhibitors, with one derivative exhibiting an IC50 of 15.0 nM. mdpi.com Further optimization led to a derivative with an even more potent IC50 of 2.9 nM for FGFR1. mdpi.com

Table 3: Examples of this compound Derivatives as FGFR1 Inhibitors

| Compound Class/Derivative | FGFR1 IC50 | Reference |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 nM | benthamdirect.com |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | 15.0 nM | mdpi.com |

| Optimized 1H-indazol-3-amine derivative | 2.9 nM | mdpi.com |

| Indazole derivative 9u | 3.3 nM | nih.gov |

Tyrosine Threonine Kinase (TTK), a dual-specificity kinase, is often upregulated in various cancers and its inhibition can lead to the suppression of cell growth. nih.gov A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been synthesized and identified as potent, single-digit nanomolar inhibitors of TTK. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies on a large set of indazole derivatives as TTK inhibitors have been conducted to identify key structural features for enhancing their efficacy. These studies have generated predictive models to aid in the design of novel TTK inhibitors. growingscience.comlongdom.org

Table 4: Research on this compound Derivatives as TTK Inhibitors

| Study Type | Key Findings | Reference |

| Synthesis and Evaluation | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are potent, single-digit nanomolar TTK inhibitors. | mdpi.comnih.gov |

| QSAR Analysis | Development of predictive 2D and 3D QSAR models for indazole-based TTK inhibitors. | growingscience.comlongdom.org |

FGFR1 Inhibitors

Bromodomain-containing Protein 4 (BRD4) Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating the transcription of key oncogenes like c-Myc, NF-κB, and Bcl-2. researchgate.netresearchgate.net Consequently, BRD4 has emerged as a significant therapeutic target in cancer research. researchgate.net

A series of novel this compound derivatives were designed and synthesized as selective BRD4 inhibitors. researchgate.net Through virtual screening and structure-based optimization, several compounds demonstrated potent inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1). researchgate.net Notably, compounds 9d , 9u , and 9w exhibited strong affinity for BRD4-BD1 and effectively suppressed the proliferation of the MV4;11 cancer cell line. researchgate.net Further investigation revealed that compound 9d possesses excellent selectivity for BRD4 and successfully inhibits the expression of its downstream target, c-Myc. researchgate.net The conserved methyl indazole moiety was identified as a key building block in compounds showing selective binding to bromodomains. pnas.org These findings underscore the potential of the this compound scaffold for developing new lead compounds for BRD4-targeted cancer therapy. researchgate.net

Table 1: Activity of this compound Derivatives as BRD4 Inhibitors

| Compound | Target | Activity | Cell Line | Effect |

|---|---|---|---|---|

| 9d | BRD4-BD1 | Strong affinity and inhibition; excellent selectivity | MV4;11 | Potent suppression of proliferation; suppressed c-Myc |

| 9u | BRD4-BD1 | Strong affinity and inhibition | MV4;11 | Potent suppression of proliferation |

| 9w | BRD4-BD1 | Strong affinity and inhibition | MV4;11 | Potent suppression of proliferation |

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism. nih.gov Its overexpression in the tumor microenvironment leads to immune suppression by depleting tryptophan and generating immunosuppressive metabolites. nih.gov This makes IDO1 a compelling target for cancer immunotherapy. nih.govresearchgate.net

Based on the structural features of clinical IDO1 inhibitors, a series of 6-substituted aminoindazole derivatives were developed. researchgate.netrsc.org Among these, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ) was identified as a highly potent agent. nih.govresearchgate.netrsc.org This compound demonstrated remarkable anti-proliferative activity in human colorectal cancer cells (HCT116) with a half-maximal inhibitory concentration (IC50) of 0.4 ± 0.3 μM. nih.govresearchgate.net Furthermore, it was shown to significantly suppress the protein expression of IDO1 in these cells. nih.govresearchgate.net The potent activity of compound 36 highlights the importance of the fluoro group on the benzyl (B1604629) substituent and validates the 1,3-dimethyl-1H-indazole scaffold as a promising foundation for novel IDO1 inhibitors. researchgate.net

DNA Gyrase Inhibitors

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for developing antibacterial agents. jmchemsci.com

In silico design and molecular docking studies have been employed to investigate this compound derivatives as potential DNA gyrase inhibitors. sciforum.netresearchgate.net A series of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives were synthesized and evaluated. sciforum.netresearchgate.net Molecular docking analyses revealed that these compounds can effectively bind to the active site of the DNA gyrase enzyme (PDB code: 1KZN). jmchemsci.comsciforum.net For instance, compound 5b (1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one) showed a favorable binding energy of -7.7 kcal/mol, forming hydrogen bonds with key residues such as ASP-73. sciforum.net These computational findings suggest that the 3,6-dimethyl-1H-indazole core is a viable scaffold for developing novel antibacterial agents targeting DNA gyrase. jmchemsci.comsciforum.net

Studies on Specific Cancer Cell Lines

The anti-proliferative effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities.

HCT-116: The 1,3-dimethyl-1H-indazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ), designed as an IDO1 inhibitor, showed potent anti-proliferative activity against the HCT-116 human colorectal carcinoma cell line with an IC50 value of 0.4 ± 0.3 μM. nih.govresearchgate.net The suppressive activity of this compound in HCT116 cells was also linked to G2/M cell cycle arrest. nih.gov In a separate study, a 3-methoxy-1H-indazole derivative, compound 8h , displayed high cytotoxic activity against HCT-116 cells with a GI50 of 0.33 ± 0.042 μM. mdpi.com

MDA-MB-231: Evaluation of 6-substituted aminoindazole derivatives against the MDA-MB-231 triple-negative breast cancer cell line revealed that most compounds had a mild suppressive effect (IC50 > 20 μM). rsc.org However, certain substitutions led to greater potency, with compound 39 showing a significant suppressive effect. rsc.org

MV4;11: In the study of BRD4 inhibitors, a series of this compound derivatives, including compounds 9d , 9u , and 9w , potently suppressed the proliferation of the MV4;11 acute myeloid leukemia cell line. researchgate.net

A549: N-aromatic substituted 6-aminoindazole derivatives, such as compounds 34 , 36 , and 37 , which contain the 1,3-dimethyl-1H-indazole core, exhibited considerable cytotoxicity towards the A549 lung cancer cell line, with IC50 values ranging from 0.7 to 10 μM. rsc.org

MCF7: A series of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast adenocarcinoma cell line. nih.gov These compounds exhibited significant activity, with IC50 values for derivatives 2b and 2c being 27.5 μM and 29.4 μM, respectively. nih.gov Another study involving indazole analogues of curcumin (B1669340) reported IC50 values against MCF-7 cells ranging from 45.97 to 86.24 µM. japsonline.comjapsonline.com Specifically, a 3-methoxy-1H-indazole derivative, compound 8a , demonstrated exceptional potency against MCF7 cells, with a GI50 value of 0.06 ± 0.014 μM. mdpi.com

Table 2: Cytotoxic Activity of this compound Derivatives on Various Cancer Cell Lines

| Compound/Derivative Series | Cell Line | Activity (IC50/GI50) | Target/Class |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT-116 | 0.4 ± 0.3 μM | IDO1 Inhibitor |

| Compound 39 | MDA-MB-231 | 1.7 ± 1.1 μM | 6-Substituted Aminoindazole |

| Compounds 9d, 9u, 9w | MV4;11 | Potent Suppression | BRD4 Inhibitor |

| N-aromatic substituted 1,3-dimethyl-1H-indazoles | A549 | 0.7 - 10 μM | 6-Substituted Aminoindazole |

| 3-Methyl-1H-benzo[f]indazole-4,9-dione (2b) | MCF-7 | 27.5 μM | Benzoindazolequinone |

| 3-Methyl-1H-benzo[f]indazole-4,9-dione (2c) | MCF-7 | 29.4 μM | Benzoindazolequinone |

| 3-Methoxy-1H-indazole (8a) | MCF-7 | 0.06 ± 0.014 μM | Pyridine-Urea Hybrid |

| 3-Methoxy-1H-indazole (8h) | HCT-116 | 0.33 ± 0.042 μM | Pyridine-Urea Hybrid |

Anti-inflammatory Agents

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents. ontosight.aigoogle.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

COX-2 Inhibitors

A number of this compound derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. acs.orgresearchgate.net For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com Molecular docking studies of some 1H-indazole analogs have shown significant binding to the COX-2 enzyme. researchgate.net Specifically, compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited strong binding affinities. researchgate.net

Anti-inflammatory effects of Cyy-272 on LPS-induced ALI

A novel indazole derivative, Cyy-272, has been shown to possess anti-inflammatory properties in the context of lipopolysaccharide (LPS)-induced acute lung injury (ALI). researchgate.netresearchgate.netnih.gov In both in vivo and in vitro models, Cyy-272 was found to inhibit the release of inflammatory cytokines from macrophages stimulated with LPS. researchgate.netresearchgate.net Further investigation revealed that the anti-inflammatory activity of Cyy-272 is mediated through the inhibition of JNK phosphorylation, a key step in the inflammatory signaling pathway. researchgate.netresearchgate.netnih.gov This effectively suppresses LPS-induced JNK activation and the subsequent inflammatory cascade. researchgate.netresearchgate.netnih.gov

Antimicrobial Agents

The this compound scaffold has served as a foundation for the development of various antimicrobial agents with activity against a range of pathogens. mdpi.comontosight.airesearchgate.net

Antibacterial Activity (Gram-positive, Gram-negative bacteria, e.g., Bacillus subtilis, Escherichia coli, MRSA, VRE)

Numerous studies have reported the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. hep.com.cnconnectjournals.com

One study synthesized a series of this compound derivatives and evaluated their activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). hep.com.cn All synthesized compounds in this particular study demonstrated antibacterial activity against both strains. hep.com.cn Notably, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole showed the most potent activity against both B. subtilis and E. coli. hep.com.cn

Another area of significant interest is the activity of these derivatives against antibiotic-resistant strains. Research has shown that certain thiazolidinone derivatives can exhibit antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com For example, one derivative demonstrated biofilm inhibitory concentrations (BICs) of 8.23 µg/mL against MRSA and 7.56 µg/mL against VRE. mdpi.com Another related compound showed even greater activity with BICs of 2.22 µg/mL against MRSA and 3.05 µg/mL against VRE. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis | Active | hep.com.cn |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Escherichia coli | Active | hep.com.cn |

| Thiazolidinone derivative 3a | MRSA | BIC: 8.23 µg/mL | mdpi.com |

| Thiazolidinone derivative 3a | VRE | BIC: 7.56 µg/mL | mdpi.com |

| Thiazolidinone derivative 3b | MRSA | BIC: 2.22 µg/mL | mdpi.com |

| Thiazolidinone derivative 3b | VRE | BIC: 3.05 µg/mL | mdpi.com |

Antifungal Activity (e.g., R. oryzae, C. albicans, A. flavus, A. niger, F. oxysporum)

Several this compound derivatives have been evaluated for their antifungal properties against a variety of fungal pathogens.

One study reported that a synthesized this compound derivative showed antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.net Another research effort found that certain indazole derivatives exhibited noteworthy antifungal potential against Rhizopus oryzae and Candida albicans. longdom.org Specifically, compounds designated as 5'k, 5'p, and 5'q were identified as having activity against these fungi. longdom.org

Furthermore, a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity, with the N,N-diethylcarboxamide substituted compound being particularly active against C. albicans and miconazole-resistant C. glabrata. nih.gov Some 2,3-diphenyl-2H-indazole derivatives have also shown in vitro growth inhibition of C. albicans and C. glabrata. mdpi.com

The table below presents the antifungal activity of some this compound derivatives:

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Synthesized this compound derivative | Aspergillus niger | Active | researchgate.net |

| Synthesized this compound derivative | Aspergillus flavus | Active | researchgate.net |

| Indazole derivative 5'k | Rhizopus oryzae | Active | longdom.org |

| Indazole derivatives 5'p and 5'q | Candida albicans | Active | longdom.org |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | Candida albicans | Active | nih.gov |

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | Candida glabrata (miconazole-resistant) | Active | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives 18 and 23 | Candida albicans | Growth inhibition | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives 18 and 23 | Candida glabrata | Growth inhibition | mdpi.com |

Antiprotozoal Activity

Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. researchgate.netresearchgate.netinnovatpublisher.com Research has shown that these compounds can be more potent than the commonly used drug, metronidazole (B1676534). mdpi.combvsalud.org

A series of 22 indazole derivatives were synthesized and evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. bvsalud.org The study revealed that structural features, such as the presence of electron-withdrawing groups on a 2-phenyl ring, favored antiprotozoal activity. bvsalud.org In another study, synthesized 2H-indazole derivatives were tested against these same protozoa, and most of the compounds showed more potent activity than metronidazole. pnrjournal.com For example, one compound was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

The antiprotozoal activity of indazole derivatives represents a significant area for further research and development of new therapeutic agents against these parasitic infections. researchgate.net

Anti-diabetic Agents

The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives showing potential as antidiabetic agents. tandfonline.comnih.gov The structural versatility of indazole allows for the development of compounds that can interact with various targets involved in glucose homeostasis. tandfonline.com

Glucagon (B607659) Receptor Antagonists

A series of indazole-based derivatives have been developed as glucagon receptor (GCGR) antagonists. researchgate.netresearchgate.net Antagonizing the glucagon receptor is a promising approach for managing type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been conducted, focusing on substitutions at the C3 and C6 positions of the indazole core. researchgate.net It was found that an indazole core was more potent than an indole (B1671886) core in these derivatives. informahealthcare.com Optimal affinity was achieved with an aryl or monocyclic heteroaryl ring at the C6 position, while nonpolar substituents on an aryl group at the C3 position were preferred. informahealthcare.com Short, linear alkyl groups at the N-1 benzylic position of the indazole were shown to be beneficial for potency. informahealthcare.com

One notable compound, 16d , demonstrated oral activity in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice and lowered acute glucose levels in hGCGR ob/ob mice. researchgate.net

Table 1: Activity of Indazole-Based Glucagon Receptor Antagonists

| Compound | Core Structure | Key Substitutions | In Vivo Activity |

|---|---|---|---|

| 16d | Indazole | Aryl groups at C3 and C6, specific alkyl at N-1 | Orally active in hGCGR mice, lowered glucose levels in ob/ob mice |

| 19 | Indazole | - | Binding IC50: 2.0 nM, cAMP functional assay IC50: 5.0 nM |

| 20 | Indole | - | Binding IC50: 4.0 nM, cAMP functional assay IC50: 48 nM |

Glucokinase Activators

Indazole derivatives have also been investigated as glucokinase activators, which represents a potential therapeutic strategy for type 2 diabetes. researchgate.net Glucokinase plays a crucial role in glucose metabolism in the liver and pancreas. tandfonline.comnih.gov Allosteric activation of this enzyme can enhance glucose uptake and insulin (B600854) secretion. tandfonline.comnih.gov

Research has led to the identification of potent indazole-based glucokinase activators. researchgate.net For instance, compound 42 , an indazole carboxamide derivative, has been identified as a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. researchgate.net The development of these compounds often involves the synthesis of various substituted benzamide (B126) and carboxamide analogues. nih.gov

Table 2: Potent Indazole-Based Glucokinase Activator

| Compound | Chemical Name | Key Features |

|---|

| 42 | 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide | Potent activator with good preclinical pharmacokinetics and in vivo efficacy. researchgate.net |

GPR120 and GPR40 Agonists